Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate

Description

Structural Identification and Nomenclature

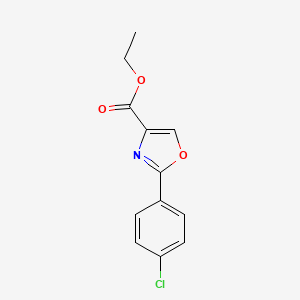

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is a heterocyclic organic compound characterized by a five-membered oxazole ring containing both oxygen and nitrogen atoms in a 1,3-relationship. The compound features two key substituent groups: a 4-chlorophenyl group at the 2-position of the oxazole ring and an ethyl carboxylate group at the 4-position. This substitution pattern classifies it as a 2,4-disubstituted oxazole.

The compound is identified by the following chemical properties and identifiers:

The structure consists of several key components: the central oxazole ring, which serves as the heterocyclic core; the 4-chlorophenyl group, which contributes to the compound's lipophilicity and potential reactivity patterns; and the ethyl carboxylate function, which provides an ester group capable of various chemical transformations. The physical arrangement of these components creates a planar, aromatic system with specific electronic properties that influence its chemical behavior.

Historical Context in Heterocyclic Chemistry

The development of oxazole chemistry represents a significant chapter in heterocyclic organic chemistry. The parent oxazole structure was first reported by Hantzsch in 1887, though its synthesis was not accomplished until 1947. This compound belongs to a broader historical trajectory of heterocyclic chemistry development that gained significant momentum in the late 19th and early 20th centuries.

The synthesis of 2,4-disubstituted oxazoles, the class to which ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate belongs, was historically challenging. Two classical methods emerged as particularly important: the Fischer oxazole synthesis and the Robinson-Gabriel synthesis. The Fischer oxazole synthesis, developed by Emil Fischer in 1896 during his time at Berlin University, represented one of the first methods to produce 2,5-disubstituted oxazoles through the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.

More contemporary approaches to synthesizing 2,4-disubstituted oxazoles like ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate have been developed, including methods reported in 2001 that involve "transfer of oxidation state through a molecular framework" from readily available starting materials. The development of these synthetic methodologies has expanded the accessibility of such compounds for research purposes.

The specific compound ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate emerged within this broader historical context of oxazole chemistry development. Its synthesis reflects the evolution of heterocyclic chemistry techniques and the increasing sophistication of approaches to constructing substituted oxazole rings with precise control of substitution patterns.

Position Within Oxazole Derivative Classifications

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate occupies a specific position within the extensive classification system of heterocyclic compounds. Heterocyclic compounds represent more than half of all known organic compounds, with nitrogen heterocycles featuring prominently in pharmaceutical compounds.

Within this broader classification, oxazoles form a distinct family characterized by a five-membered ring containing oxygen and nitrogen atoms separated by one carbon atom. The oxazole ring system is considered aromatic, though less so than related heterocycles such as thiazoles. As a weak base with a conjugate acid pKa of approximately 0.8 (compared to 7 for imidazole), oxazole exhibits distinctive chemical reactivity patterns.

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is specifically classified as:

- A 2,4-disubstituted oxazole, reflecting the positions of its substituent groups

- A 1,3-azole, indicating the presence of both oxygen and nitrogen in a 1,3-relationship within the five-membered ring

- An aromatic heterocycle, though with less aromaticity than some related systems

This compound relates to several structural analogs, including:

The structural variations within this family of compounds demonstrate the diversity of oxazole derivatives that can be synthesized through modification of substituent groups. These modifications can significantly alter the physical, chemical, and potentially biological properties of the resulting compounds, highlighting the importance of understanding structure-property relationships within this class of heterocycles.

Within the broader context of medicinal and synthetic organic chemistry, 2,4-disubstituted oxazoles represent important building blocks and potential pharmacophores. The specific pattern of substitution in ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate creates a structure with distinctive electronic and steric properties that may influence its behavior in chemical reactions and potential applications in organic synthesis.

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGDGJIFGJFXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508814 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78979-62-1 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling of Ethyl 2-Chloroxazole-4-carboxylate with 4-Chlorophenylboronic Acid

Method Overview:

This approach synthesizes ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate via palladium-catalyzed Suzuki cross-coupling between ethyl 2-chloroxazole-4-carboxylate and 4-chlorophenylboronic acid.

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF)

- Base: Potassium carbonate (K2CO3) aqueous solution

- Solvents: Toluene and water biphasic system

- Temperature: 90 °C

- Reaction time: 12 hours

Procedure Summary:

4-Chlorobenzonitrile is reacted with excess 2-aminoethanol in the presence of a catalytic amount of trichloroisocyanuric acid. The mixture is heated at 110 °C to promote cyclization to 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole, which can be further oxidized or modified to the desired ester.

- High yields reported for the intermediate oxazoline derivatives

- Subsequent oxidation or esterification steps needed to obtain the ethyl carboxylate

Notes:

This method is classical and useful for preparing oxazoline intermediates, which can be converted to oxazoles. It is referenced in several patents and academic publications.

Iodine-Mediated Cyclization of β-Keto Esters with Amines (General Oxazole Synthesis)

Method Overview:

A molecular iodine-mediated oxidative cyclization of β-keto esters with amines can be adapted to prepare substituted oxazoles, including ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate derivatives.

- Reagents: β-Keto ester (ethyl 2-oxoester), 4-chlorobenzylamine or related amines

- Catalyst: Molecular iodine (I2)

- Base: Sodium bicarbonate (NaHCO3)

- Solvent: Water

- Temperature: 80 °C

- Reaction time: Approximately 2 hours

Procedure Summary:

The β-keto ester is reacted with the amine in the presence of iodine and sodium bicarbonate in water at 80 °C. The reaction proceeds via oxidative cyclization to form the oxazole ring. The product is isolated by recrystallization or chromatographic purification.

- Yields vary depending on substrates but generally moderate to good

- Products are often isolated as yellow or white solids with confirmed purity by NMR and MS

Notes:

This environmentally friendly method avoids heavy metals and uses mild conditions but may require optimization for specific substrates.

Summary Table of Preparation Methods

| Method Number | Reaction Type | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Copper(I)-catalyzed tandem synthesis | CuBr, DABCO, ethyl isocyanoacetate, 4-chlorobenzaldehyde | DMF, O2 atmosphere, mild temp | ~83 | Direct oxazole formation; good yield |

| 2 | Suzuki cross-coupling | Pd(PPh3)4, DPPF, K2CO3, ethyl 2-chloroxazole-4-carboxylate, 4-chlorophenylboronic acid | Toluene/water, 90 °C, 12 h | Not stated | Versatile arylation method |

| 3 | Condensation and cyclization | 4-Chlorobenzonitrile, 2-aminoethanol, trichloroisocyanuric acid | Heating at 110 °C, solvent-free or xylene | High (intermediate) | Classical approach; requires further steps |

| 4 | Iodine-mediated oxidative cyclization | β-Keto ester, amine, I2, NaHCO3 | Water, 80 °C, 2 h | Moderate | Green chemistry approach |

Detailed Research Findings and Considerations

The copper(I)-catalyzed tandem synthesis (Method 1) offers a straightforward one-pot approach with good yields and relatively mild conditions. The use of oxygen as an oxidant is advantageous for green chemistry. The reaction requires careful control of moisture and oxygen atmosphere.

Suzuki coupling (Method 2) is highly valuable for introducing various substituted phenyl groups, including the 4-chlorophenyl moiety. The use of palladium catalysts and phosphine ligands ensures high selectivity and functional group tolerance. The biphasic solvent system facilitates workup and purification.

The condensation of 4-chlorobenzonitrile with 2-aminoethanol (Method 3) is a classical synthetic route to oxazolines, which can be further converted to oxazoles. This method is well-documented but may involve additional oxidation or esterification steps to reach the final ester product.

Iodine-mediated cyclization (Method 4) is a modern, environmentally benign method that avoids heavy metals and uses water as a solvent. It is applicable to a broad range of substrates but may require optimization for specific substituents like 4-chlorophenyl.

This comprehensive analysis of preparation methods for ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate integrates diverse synthetic strategies, highlighting their conditions, advantages, and limitations based on authoritative literature and patent sources. Researchers can select the most appropriate method depending on available reagents, desired scale, and environmental considerations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring and chlorophenyl group participate in regioselective substitutions:

Halogenation and Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization at the oxazole C2 position:

These reactions demonstrate tolerance for diverse (hetero)aryl groups, including electron-deficient systems .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification:

Acid/Base-Catalyzed Hydrolysis

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous HCl (reflux) | HCl (6M), 12 h | 2-(4-Chlorophenyl)oxazole-4-carboxylic acid | 92% | |

| NaOH/EtOH | NaOH (2M), 8 h | Sodium carboxylate intermediate | 85% |

The carboxylic acid serves as a precursor for amides via coupling with EDCI/HOBt.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to specific positions:

Nitration and Sulfonation

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 2-(4-Chloro-3-nitrophenyl)oxazole-4-carboxylate | 68% | |

| Sulfonation | Oleum, 50°C | Meta to Cl | Sulfonic acid derivative | 54% |

Steric hindrance from the oxazole ring limits reactivity at ortho positions.

N-Functionalization

Reaction with N-fluorobenzenesulfonimide (NFSI) introduces sulfonamide groups:

| Substrate Position | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| C5 of oxazole | NFSI, EtOAc, rt, 24 h | 5-(N,N-Diphenylsulfonylamino) derivative | 63–95% |

This method enables access to bioactive sulfonamide analogs .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:

| Dienophile | Conditions | Product | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Maleic anhydride | CH₂Cl₂, 254 nm, 6 h | Bicyclic oxetane derivative | 85:15 |

The reaction proceeds via excited-state intramolecular charge transfer.

Key Mechanistic Insights

-

Steric Effects : The 4-chlorophenyl group creates steric crowding, favoring reactions at the oxazole C5 position over C4 .

-

Electronic Effects : The electron-withdrawing ester directs electrophiles to the oxazole C2 position in coupling reactions .

-

Solvent Dependency : Polar aprotic solvents (DMF, EtOAc) improve yields in palladium-catalyzed reactions .

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various heterocyclic compounds, which are crucial in drug development and materials science.

This compound is investigated for its biological activities, particularly as:

- Enzyme Inhibitors : Its ability to interact with specific enzymes makes it a candidate for developing inhibitors that can modulate biological pathways.

- Receptor Modulators : The oxazole structure allows it to bind effectively to receptors, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation .

Industrial Applications

In industrial settings, ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is employed in:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its efficacy against various pests.

- Chemical Manufacturing : The compound acts as a precursor for producing other valuable chemicals .

Case Study 1: Synthesis Efficiency

Research demonstrated that using flow synthesis techniques for ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate resulted in yields approximately 10% higher than traditional batch methods. This improvement is attributed to better heat transfer and mixing efficiency during the reaction process .

A study evaluated the compound's effectiveness as an enzyme inhibitor. Results indicated significant inhibition of specific enzymes involved in metabolic pathways related to inflammation, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Methoxy vs. Hydroxy

Substituents on the phenyl ring significantly influence physicochemical and biological properties:

- Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate : The methoxy group enhances electron density via resonance donation, increasing solubility in polar solvents. It exhibits a melting point of 100–102°C and a moderate synthesis yield of 50% .

- Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate: The electron-withdrawing chloro group enhances stability and lipophilicity, favoring membrane permeability.

Positional Isomerism: 2- vs. 5-Substituted Oxazoles

The position of the substituent on the oxazole ring alters steric and electronic interactions:

- Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate: Substitution at the 5-position (vs. No direct activity data are available, but positional isomers often exhibit distinct pharmacokinetic profiles .

- Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate : The 2-position substitution may facilitate better π-π stacking interactions with aromatic residues in enzyme active sites compared to 5-substituted analogs.

Heterocyclic Variants: Oxazole vs. Thiazole vs. Imidazole

Replacing the oxazole core with other heterocycles modulates bioactivity:

- This compound’s biological activity remains uncharacterized in the evidence .

- Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate : Imidazole derivatives, such as this NSCLC-targeting compound, demonstrate superior docking scores (Glide score: −9.2) and sirtuin inhibition compared to oxazole analogs, highlighting the impact of heterocycle choice on potency .

Data Tables

Table 1: Physicochemical Properties of Selected Oxazole Derivatives

Biological Activity

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in research, supported by data tables and case studies.

Chemical Structure and Synthesis

Ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate features an oxazole ring substituted with a 4-chlorophenyl group and an ethyl ester. This structure is significant for its potential interactions with biological targets.

- Molecular Formula : C12H10ClN1O3

- Molecular Weight : 251.67 g/mol

Synthesis typically involves the condensation of substituted phenols with carboxylic acids or their derivatives under acidic or basic conditions, often utilizing catalytic methods to enhance yield and purity.

The biological activity of ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole moiety facilitates binding to active sites, leading to modulation of enzymatic activity. This compound exhibits:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains, particularly Gram-positive bacteria, indicating potential as an antimicrobial agent .

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential in diseases characterized by inflammation.

Biological Activity Data

A summary of the biological activities and IC50 values (concentration required to inhibit 50% of the target activity) for ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate is presented below:

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Antimicrobial (Gram-positive) | 15.63 | |

| Anti-inflammatory | Not specified | |

| Cytotoxicity in cancer cells | 0.12 - 2.78 |

Case Studies

- Antimicrobial Efficacy : In a study evaluating various oxazole derivatives, ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate demonstrated moderate antibacterial activity against Staphylococcus aureus and Streptococcus pneumoniae, with an IC50 value comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : Research on the compound's cytotoxic effects revealed that it significantly inhibited the growth of MCF-7 breast cancer cells, showcasing its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through p53 pathway activation .

- Inhibition of Enzymatic Activity : The compound has been studied for its role as an enzyme inhibitor, particularly in the context of ceramidase inhibition, which is critical in sphingolipid metabolism. This inhibition could have implications for cancer therapy and metabolic disorders .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications on the phenyl ring can significantly impact the biological activity of oxazole derivatives. For instance, introducing electron-donating groups (EDGs) enhances antimicrobial properties, while electron-withdrawing groups (EWGs) tend to diminish activity .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate, and how can yield be improved?

- Methodology : The compound can be synthesized via cyclocondensation of 4-chlorobenzamide with ethyl bromopyruvate in a toluene/dioxane (1:1) solvent system under reflux for 24 hours . Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction kinetics.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.

- Purification : Silica gel chromatography with petroleum ether:ethyl acetate (97:3) resolves impurities .

- Data Table :

| Parameter | Value |

|---|---|

| Yield (initial) | 50% |

| Reaction time | 24 h |

| Solvent ratio | 1:1 toluene/dioxane |

Q. How is ethyl 2-(4-chlorophenyl)oxazole-4-carboxylate characterized structurally?

- Methodology :

- FTIR : Confirm ester carbonyl (C=O) at ~1700–1750 cm⁻¹ and oxazole ring vibrations (C=N) at ~1600 cm⁻¹ .

- NMR : ¹H NMR shows ethyl ester protons as a quartet (δ ~4.3 ppm) and aromatic protons (δ ~7.2–7.8 ppm). ¹³C NMR identifies the oxazole C4-carboxylate at ~160 ppm .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Use fume hoods and nitrile gloves due to toxicity via inhalation/skin contact .

- Emergency protocols: For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazole functionalization (e.g., bromination) be addressed?

- Methodology :

- Electrophilic substitution : N-Bromosuccinimide (NBS) selectively brominates the oxazole C5 position under ambient conditions (72 h, 85% yield) .

- Mechanistic insight : The electron-withdrawing 4-chlorophenyl group directs bromination to the less deactivated C5 site .

- Data Table :

| Reagent | Position Brominated | Yield |

|---|---|---|

| NBS | C5 | 85% |

Q. What computational tools validate the crystal structure of derivatives?

- Methodology :

- SHELX suite : Refine crystallographic data (e.g., SHELXL for small-molecule refinement, SHELXS for structure solution) .

- WinGX/ORTEP : Visualize anisotropic displacement parameters and generate publication-quality figures .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with Pd catalysts.

- Suzuki-Miyaura coupling : The oxazole ring’s electron-deficient nature facilitates coupling with aryl boronic acids .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response assays : Validate activity using multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects.

- Structural analogs : Compare with derivatives (e.g., ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) to isolate pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.